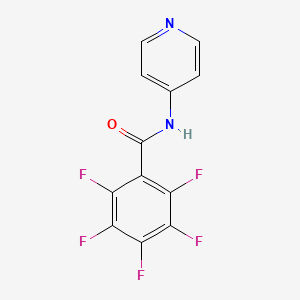![molecular formula C28H28Cl4N2O4 B5003754 N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)
N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide], commonly known as PPDB, is a synthetic compound that has been widely used in scientific research. It is a member of the family of bisphenoxyalkanes, which are known for their biological activities. PPDB has been shown to have a variety of biochemical and physiological effects, and has been used in a number of research studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of PPDB is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. PPDB has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. PPDB has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
PPDB has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been shown to inhibit the proliferation of cancer cells. PPDB has also been shown to have neuroprotective effects, and has been investigated for its potential therapeutic applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using PPDB in lab experiments is that it has a well-established synthesis method, which allows for consistent production of the compound. PPDB has also been shown to have a variety of biological activities, which makes it a useful tool in investigating the mechanisms of various diseases. However, one limitation of using PPDB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on PPDB. One area of interest is investigating its potential therapeutic applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Other potential future directions include investigating its mechanism of action in more detail, and exploring the potential use of PPDB in combination with other drugs or therapies.
合成法
PPDB can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 1,3-dibromopropane, followed by reaction with 4-hydroxybutyric acid. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form PPDB.
科学的研究の応用
PPDB has been used in a number of scientific research studies, particularly in the fields of pharmacology and toxicology. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. PPDB has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[[3-[[4-(2,4-dichlorophenoxy)butanoylamino]methyl]phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Cl4N2O4/c29-21-8-10-25(23(31)15-21)37-12-2-6-27(35)33-17-19-4-1-5-20(14-19)18-34-28(36)7-3-13-38-26-11-9-22(30)16-24(26)32/h1,4-5,8-11,14-16H,2-3,6-7,12-13,17-18H2,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMPPLXQHPPWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)CNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

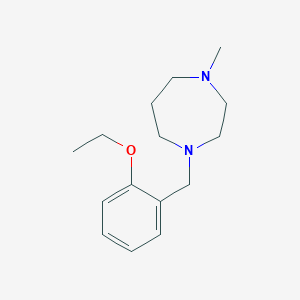
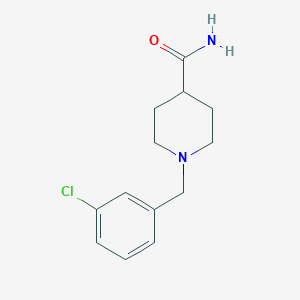
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5003692.png)

![2-bromo-1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5003705.png)

![N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5003728.png)
![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
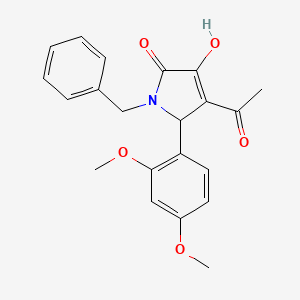
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)
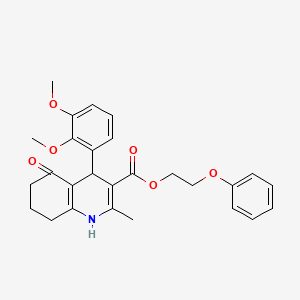

![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)
